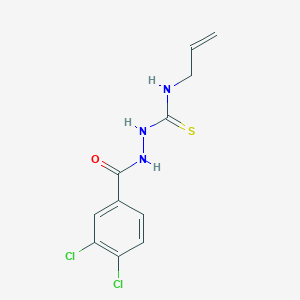![molecular formula C23H15ClF4N2O2 B4818685 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B4818685.png)
4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole
Descripción general
Descripción
4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole, commonly known as DFP-10825, is a chemical compound that has gained attention for its potential use in scientific research. This compound has shown promise in various fields, including cancer research, neuropharmacology, and drug discovery.
Mecanismo De Acción
The exact mechanism of action of DFP-10825 is not fully understood, but it is thought to act as an inhibitor of certain enzymes and signaling pathways involved in cancer cell growth and proliferation. In neuropharmacology, DFP-10825 has been shown to modulate the activity of GABA receptors and the release of certain neurotransmitters.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, modulation of neurotransmitter activity in the brain, and potential anti-inflammatory effects. However, more research is needed to fully understand the extent of these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DFP-10825 in lab experiments is its potential specificity for certain enzymes and signaling pathways, which can allow for more targeted research. However, one limitation is the relatively high cost of synthesis and purification of this compound, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DFP-10825. One area of focus could be further investigating its potential use in cancer research, including exploring its effectiveness in other types of cancer and in combination with other therapies. Additionally, research could continue to explore its potential use in neuropharmacology, including its effects on different neurotransmitter systems and potential therapeutic uses in neurological disorders. Finally, further research could be done to fully understand the biochemical and physiological effects of DFP-10825, including any potential side effects or limitations.
Aplicaciones Científicas De Investigación
DFP-10825 has been studied for its potential use in cancer research, specifically in the treatment of breast cancer. It has been shown to inhibit the growth and proliferation of breast cancer cells in vitro, as well as in vivo in mouse models. Additionally, DFP-10825 has been studied for its potential use in neuropharmacology, as it has been shown to modulate the activity of certain neurotransmitters and receptors in the brain.
Propiedades
IUPAC Name |
4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF4N2O2/c24-19-20(14-6-10-17(11-7-14)31-22(25)26)29-30(16-4-2-1-3-5-16)21(19)15-8-12-18(13-9-15)32-23(27)28/h1-13,22-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKDBSFYUPOIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-({[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4818631.png)



![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4818667.png)
![2-[(2-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4818676.png)


![N-(4-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4818704.png)

![methyl 4-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4818712.png)
![methyl 4,5-dimethoxy-2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4818714.png)